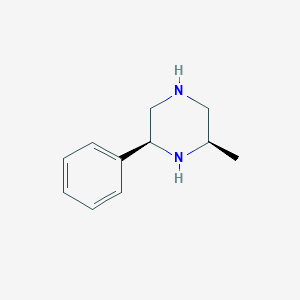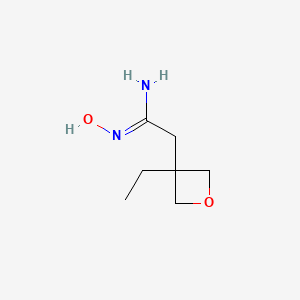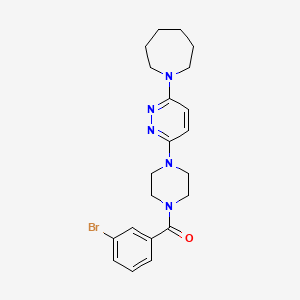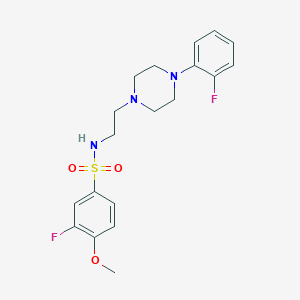
5,5,6,6,6-Pentafluorohexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,6,6,6-Pentafluorohexanal is an organic compound characterized by the presence of five fluorine atoms attached to the sixth carbon of a hexanal structure. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their unique chemical properties, including high stability and resistance to degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,6-Pentafluorohexanal typically involves the fluorination of hexanal derivatives. One common method is the direct fluorination of hexanal using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of specialized fluorinating agents such as cobalt trifluoride or silver fluoride. These agents facilitate the selective introduction of fluorine atoms into the hexanal structure. The process is typically conducted in a continuous flow reactor to ensure precise control over reaction conditions and to maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
5,5,6,6,6-Pentafluorohexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: 5,5,6,6,6-Pentafluorohexanoic acid.
Reduction: 5,5,6,6,6-Pentafluorohexanol.
Substitution: Various substituted hexanal derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
5,5,6,6,6-Pentafluorohexanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of PFAS toxicity and bioaccumulation.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 5,5,6,6,6-Pentafluorohexanal involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms can significantly alter the compound’s reactivity and interaction with biological molecules. For example, the fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes and proteins. This can lead to alterations in cellular processes and potential toxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5,6,6,6-Pentafluorohexane-2,4-dione: Another fluorinated hexane derivative with different functional groups.
5,5,6,6,6-Pentafluorohexanoic acid: The oxidized form of 5,5,6,6,6-Pentafluorohexanal.
5,5,6,6,6-Pentafluorohexanol: The reduced form of this compound.
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the presence of an aldehyde functional group. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and resistance to oxidative degradation. These properties make it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
5,5,6,6,6-pentafluorohexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O/c7-5(8,6(9,10)11)3-1-2-4-12/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKCSZUYCDXPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2512315.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(pyridin-3-ylmethyl)sulfamoyl]benzamide](/img/structure/B2512317.png)
![2-{[7-(3-methoxypropyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2512318.png)


![2-[4,7,8-Trimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2512322.png)

![3-[1-(1-METHYLPIPERIDIN-3-YL)ETHYL]PHENOL HYDROCHLORIDE](/img/structure/B2512327.png)
triazin-2-yl)sulfanyl)propanoate](/img/structure/B2512329.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate](/img/structure/B2512333.png)

